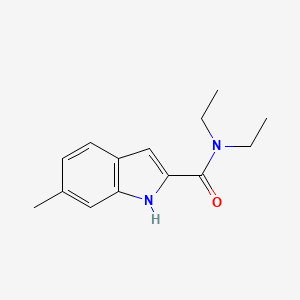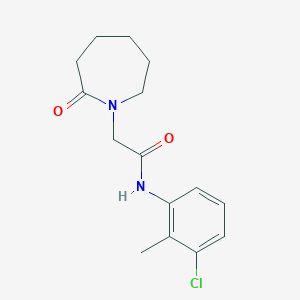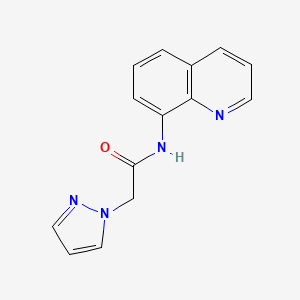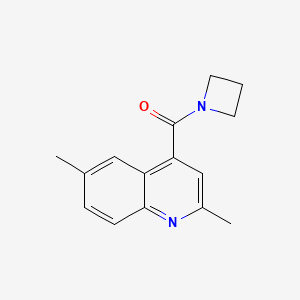
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea, also known as BDBU, is a chemical compound that has been widely studied for its potential applications in scientific research. BDBU is a urea derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea is not fully understood, but it is believed to act as a covalent modifier of proteins and enzymes. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea is thought to form a covalent bond with the target protein or enzyme, altering its activity and function. This mechanism of action has been shown to be effective in modulating the activity of a range of proteins and enzymes, making 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea a valuable tool for investigating their roles in various biological processes.
Biochemical and Physiological Effects
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea has been shown to have a range of biochemical and physiological effects, including the modulation of enzyme activity, protein-protein interactions, and receptor binding. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea has been shown to be effective in inhibiting the activity of various enzymes, including kinases and proteases. Additionally, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea has been shown to modulate the activity of specific proteins, such as the androgen receptor and the estrogen receptor. These effects have been shown to be useful in the study of various biological processes, including cancer cell growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea has several advantages as a tool for scientific research. It is a small molecule that can easily penetrate cell membranes, allowing it to reach its target proteins and enzymes. Additionally, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea has been shown to be stable in a variety of conditions, making it a reliable tool for use in lab experiments. However, there are also limitations to the use of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea in scientific research. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation. Additionally, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea may not be effective in all biological systems, limiting its usefulness in certain research contexts.
Zukünftige Richtungen
There are several future directions for research on 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea. One area of interest is the development of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea-based therapies for the treatment of cancer and other diseases. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea has been shown to have potential as a lead compound for the development of novel pharmaceuticals, and further research in this area could lead to the development of new drugs and therapies. Additionally, further investigation into the mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea could lead to a better understanding of its effects on biological processes, allowing for more targeted use in scientific research. Finally, the development of new synthesis methods for 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea could lead to more efficient and cost-effective production of this valuable tool for scientific research.
Synthesemethoden
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea can be synthesized through a multi-step process that involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with propargylamine, followed by the reaction of the resulting product with N,N'-diisopropylcarbodiimide and N-methylmorpholine. The final product is obtained through purification by column chromatography. This synthesis method has been widely used in the production of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea has been used in a variety of scientific research applications, particularly in the study of biological processes such as protein-protein interactions, enzyme kinetics, and receptor binding. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea is often used as a tool to modulate the activity of specific proteins or enzymes, allowing researchers to investigate their roles in various biological pathways. Additionally, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea has been used in the development of new drugs and therapies, as it has been shown to have potential as a lead compound for the development of novel pharmaceuticals.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-5-14-13(16)15-9-10-3-4-11-12(8-10)18-7-6-17-11/h1,3-4,8H,5-7,9H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDDYIKEJCOHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)NCC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide](/img/structure/B7473546.png)

